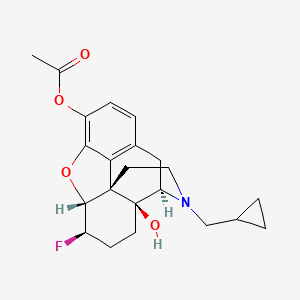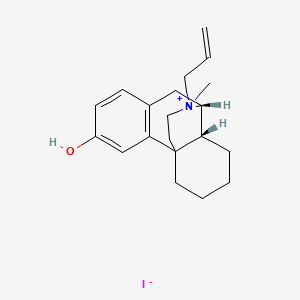
chromium(III) citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic citrate, also known as chromium(III) citrate, is a chemical compound with the formula C₆H₅CrO₇. It is a trivalent chromium salt of citric acid and is known for its applications in various fields, including nutrition, medicine, and industrial processes. Chromium is an essential nutrient involved in the metabolism of glucose, insulin, and blood lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromic citrate typically involves the reaction of chromium sulfate with citric acid. The process can be summarized in the following steps :
Chromic Hydroxide Preparation: Chromium sulfate is dissolved in water and heated to 70-80°C. Ammonia is added to precipitate chromic hydroxide.
Salifying Reaction: The chromic hydroxide is then suspended in an aqueous solution of citric acid and heated to 70-80°C. The reaction produces a purple solution, which is filtered, precipitated, and dried to obtain chromic citrate.
Industrial Production Methods: The industrial production of chromic citrate follows similar steps but is optimized for large-scale production. The use of ammonia and citric acid as main raw materials makes the process simple and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Chromic citrate undergoes various chemical reactions, including:
Oxidation: Chromic citrate can be oxidized to form different chromium compounds.
Reduction: Chromium(III) can be reduced to chromium(II) under specific conditions.
Substitution: Chromic citrate can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Oxidation Products: Chromic acid, chromium oxides.
Reduction Products: Chromium(II) compounds.
Substitution Products: Various chromium complexes with different ligands.
Scientific Research Applications
Chromic citrate has a wide range of applications in scientific research :
Mechanism of Action
Chromium, as part of chromic citrate, plays a crucial role in potentiating insulin signaling cascades . The mechanism involves:
Insulin Receptor Activation: Chromium enhances the kinase activity of the insulin receptor β-subunit, leading to the activation of downstream signaling pathways.
Glucose Uptake: Activation of phosphatidylinositol 2-kinase (PI3K) and protein kinase B (Akt) promotes the translocation of glucose transporter-4 (Glut4) vesicles to the cell surface, facilitating glucose uptake.
Cholesterol Efflux: Chromium mediates cholesterol efflux from cell membranes by increasing membrane fluidity and upregulating sterol regulatory element-binding protein.
Comparison with Similar Compounds
Chromic citrate can be compared with other chromium compounds such as chromic chloride and chromic sulfate :
Chromic Chloride: Used in similar applications but has different solubility and reactivity properties.
Chromic Sulfate: Commonly used in tanning and dyeing processes, with distinct industrial applications.
Uniqueness: Chromic citrate’s unique combination of citric acid and chromium provides specific benefits in biological systems, particularly in enhancing insulin sensitivity and glucose metabolism.
Conclusion
Chromic citrate is a versatile compound with significant applications in various fields. Its unique properties and mechanisms of action make it a valuable tool in scientific research, medicine, and industry.
Properties
Key on ui mechanism of action |
Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |
|---|---|
CAS No. |
57072-40-9 |
Molecular Formula |
C6H5CrO7 |
Molecular Weight |
241.10 g/mol |
IUPAC Name |
chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI Key |
SWXXYWDHQDTFSU-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |
Key on ui other cas no. |
57072-40-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
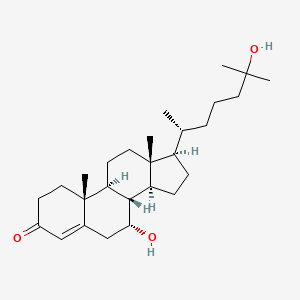


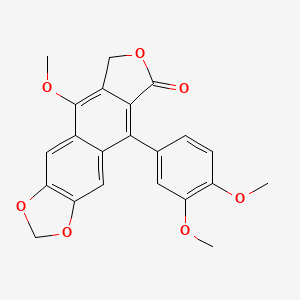
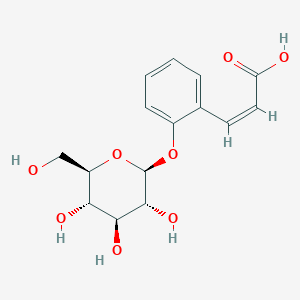
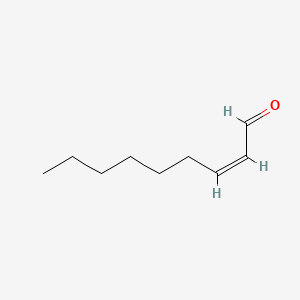
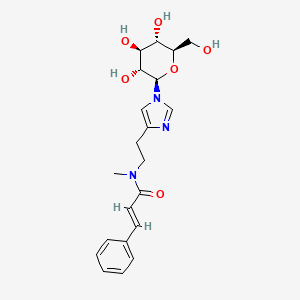

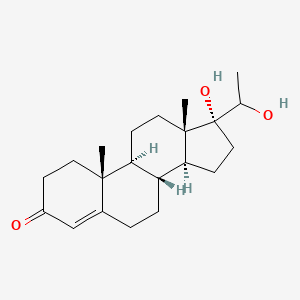
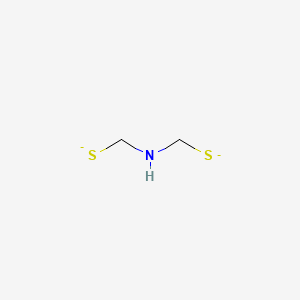
![[MoCl4Py2]](/img/structure/B1236948.png)
